molecular formula C13H14N2O2 B10952016 4,5-dimethyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

4,5-dimethyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10952016
M. Wt: 230.26 g/mol
InChI Key: HKROIDGOFZTVRC-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. This compound is characterized by its unique structure, which includes a 3-isoxazolecarboxamide core substituted with dimethyl and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups to form the isoxazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-DIMETHYL-N-(4-METHYLPHENYL)-2-(PROPIONYLAMINO)-3-THIOPHENECARBOXAMIDE
  • 1-(3-AMINOPHENYL)-1H-PYRROL-3-YL (3,4,5-TRIMETHOXYPHENYL)METHANONE
  • 1-(4-AMINO-3,5-DIMETHYLPHENYL)-3,5-DIHYDRO-7,8-ETHYLENEDIOXY-4H-2,3-BENZODIAZEPIN-4-ONE

Uniqueness

4,5-DIMETHYL-N-(3-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4,5-dimethyl-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-8-5-4-6-11(7-8)14-13(16)12-9(2)10(3)17-15-12/h4-7H,1-3H3,(H,14,16)

InChI Key

HKROIDGOFZTVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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